Samotolisib was investigated in multiple Phase I and II clinical trials for various advanced solid tumors. The following table outlines key clinical trials and their outcomes, which ultimately led to its discontinuation from oncology development.
| Indication | Phase | Status | Key Details / Outcomes |
|---|---|---|---|
| Advanced Solid Tumors [1] | Phase 1 | Completed | Established dosing; found generally well-tolerated [1]. |
| Metastatic Castration-Resistant Prostate Cancer [1] | Phase 2 | Completed | Evaluated in combination with enzalutamide [1]. |
| Recurrent Endometrial Cancer [2] [1] | Phase 2 | Completed | Status completed as of March 2022 [2]. |
| Metastatic Triple-Negative Breast Carcinoma [1] | Phase 2 | Discontinued | Development stopped as of September 2019 [1]. |
| Metastatic Non-Small Cell Lung Cancer [2] [1] | Phase 2 | Discontinued | Development stopped as of July 2015 [1]. |
| Pancreatic Cancer [2] | Phase 2 | Discontinued | Development stopped [2]. |
Despite discontinuation in oncology, recent research has identified a promising application for this compound in cell therapy manufacturing. A 2025 study found it can improve the efficiency of CRISPR/Cas9 gene editing [3].
The diagram below illustrates this experimental workflow.
This compound acts as a dual inhibitor, simultaneously targeting key components in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. This pathway is frequently dysregulated in cancer [4].
The flow diagram below summarizes the signaling pathway and this compound's role.
The PI3K/AKT/mTOR (PAM) signaling pathway is a highly conserved intracellular transduction network that regulates critical cellular processes, including survival, growth, proliferation, metabolism, and immune responses [1] [2]. Its core signaling mechanism is outlined below.
Diagram of the core PI3K/AKT/mTOR signaling cascade and its key negative regulator, PTEN.
The pathway initiates when growth factors (e.g., EGF, VEGF, IGF) bind to Receptor Tyrosine Kinases (RTKs) on the cell surface [2] [3]. This binding induces dimerization and autophosphorylation of RTKs, recruiting and activating PI3K (Phosphoinositide 3-kinase) [1] [3].
Activated PI3K, a heterodimer of regulatory p85 and catalytic p110 subunits, phosphorylates the membrane lipid PIP2 to generate the second messenger PIP3 [2] [3]. PIP3 recruits AKT and PDK1 to the membrane. AKT is fully activated through phosphorylation by PDK1 and the mTORC2 complex [2].
Activated AKT phosphorylates numerous downstream substrates. A key node is the activation of mTORC1, primarily achieved through AKT-mediated inhibition of the TSC1/TSC2 complex [2]. Activated mTORC1 promotes mRNA translation, lipid and nucleotide synthesis, and inhibits autophagy, thereby driving cell growth and proliferation [4].
The tumor suppressor PTEN is the primary negative regulator, dephosphorylating PIP3 back to PIP2, thus terminating the signal [1].
Dysregulation of the PAM pathway is a hallmark of many diseases, particularly cancer, where it leads to uncontrolled cell growth and survival [1] [4]. The table below summarizes the primary mechanisms of pathway dysregulation.
| Dysregulation Mechanism | Description | Key Examples in Cancer |
|---|---|---|
| RTK Overactivation | Overexpression/gain-of-function mutations in growth factor receptors cause constitutive pathway initiation [1]. | EGFR, FGFR, PDGFR, VEGFR families in various cancers [1]. |
| PI3K Mutation/Amplification | Gain-of-function mutations in PI3KCA (encodes p110α) or gene amplification enhance lipid kinase activity [1]. | PI3KCA is one of the most frequently mutated oncogenes (e.g., hotspots E545K, H1047R) in breast, colorectal, and other solid tumors [1] [5]. |
| PTEN Loss of Function | Inactivation of the key negative regulator via mutation, deletion, or epigenetic silencing leads to PIP3 accumulation [1]. | Common in breast, prostate, and endometrial cancers; often coexists with PI3KCA mutations [1] [6]. |
| AKT Amplification/Mutation | Gene amplification or activating mutations (e.g., AKT1 E17K) sustain AKT signaling [1] [5]. | Found in breast, ovarian, and colorectal cancers [1]. |
| mTOR Hyperactivation | Upstream dysregulation or mutations in mTOR complex components lead to uncontrolled mTOR activity [1]. | Promotes tumor growth across many cancer types [1]. |
Beyond oncology, PAM pathway dysregulation is implicated in oral pathologies like oral squamous cell carcinoma [7] [8], osteoporosis [2], and ischemic stroke [9].
Targeting the PAM pathway is a major focus in precision oncology. The table below summarizes the classes of targeted inhibitors, their targets, and representative agents.
| Therapeutic Class | Molecular Target | Representative Agents | Key Clinical Context & Notes |
|---|---|---|---|
| PI3K Inhibitors | [5] | [5] | [5] |
| ・Isoform-selective | PI3Kα (p110α catalytic subunit) | Alpelisib, GDC-0077 | Approved for PI3KCA-mutant, HR+/HER2- breast cancer; avoids toxicity of pan-inhibitors [5]. |
| ・Pan-PI3K Inhibitors | All Class I PI3K isoforms | Buparlisib | Modest efficacy but significant toxicities (e.g., hyperglycemia) limit clinical use [5]. |
| ・Dual PI3K/mTOR Inhibitors | PI3K and mTOR kinase | Gedatolisib | Target multiple nodes; potential to overcome resistance; in clinical trials (e.g., NCT02684032) [5]. |
| AKT Inhibitors | [5] | [5] | [5] |
| AKT1/2/3 kinases | Capivasertib, Ipatasertib | Show promise in clinical trials; may be effective regardless of specific PAM pathway alteration [5]. | |
| mTOR Inhibitors | [5] | [5] | [5] |
| ・Allosteric (mTORC1) | mTORC1 complex | Everolimus, Temsirolimus | Approved for HR+/HER2- breast cancer (everolimus) and renal cell carcinoma; can cause feedback loops [5]. |
The following diagram illustrates the specific points of inhibition for these therapeutic agents within the pathway.
Diagram showing the action sites of major PI3K, AKT, and mTOR inhibitors on the signaling pathway.
A significant challenge is therapeutic resistance, which can arise from feedback loop reactivation, upstream RTK activation, or mutations in parallel pathways like RAS-MAPK [1] [5]. Current research focuses on combination therapies, such as pairing PAM inhibitors with endocrine therapy, CDK4/6 inhibitors, or immunotherapy to improve efficacy and overcome resistance [6] [5].
Studying the PAM pathway requires a multifaceted experimental approach. Here are detailed protocols for key methodologies cited in the literature.
Transcriptomic Profiling via Microarray [10]
Parallel microRNA (miRNA) Profiling [10]
Functional Validation via Protein Assay (ELISA) [10]
The future of PAM pathway research involves several key areas:
Pyroptosis is a highly inflammatory form of programmed cell death that plays crucial roles in host defense against intracellular pathogens and in various inflammatory diseases. [1] Unlike apoptosis, which is generally non-inflammatory, pyroptosis features plasma membrane pore formation, cell swelling, and release of pro-inflammatory cytokines and cellular contents that trigger robust inflammatory responses. [1] The caspase-11 non-canonical inflammasome (with human orthologs caspase-4/5) represents a key pathway mediating pyroptosis in response to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. [2] [3] When activated, caspase-11 cleaves gasdermin D (GSDMD), generating N-terminal fragments that oligomerize and form pores in the cell membrane, leading to pyroptotic cell death. [4] [3]
This compound (also known as ST or LY3023414) is an investigational small molecule inhibitor identified through screening of a pyroptosis-targeted compound library. [4] Originally developed as an anti-cancer agent, this compound is a dual PI3K/mTOR inhibitor that targets class I PI3K isoforms, mTOR, and DNA-PK. [5] Unlike rapalogs that only inhibit mTORC1, this compound inhibits both MTORC1 and MTORC2 complexes, potentially providing more comprehensive pathway suppression. [5] The discovery of its potent inhibitory effects on caspase-11-mediated pyroptosis has expanded its potential therapeutic applications to inflammatory conditions, particularly sepsis-associated organ injury. [4] [6]
This compound exerts its inhibitory effect on caspase-11-mediated pyroptosis through a sophisticated molecular mechanism that intersects with the PI3K/AKT/mTOR signaling axis. The following diagram illustrates this coordinated pathway:
This coordinated mechanism leads to the dose-dependent inhibition of both caspase-11 activation and GSDMD-NT generation, effectively reducing pyroptosis in macrophages and hepatocytes. [4] The critical molecular interactions include:
Nedd4-caspase-11 binding: this compound treatment enhances the direct physical interaction between the E3 ubiquitin ligase Nedd4 and caspase-11, facilitating caspase-11 ubiquitination and subsequent proteasomal degradation. [4] [6]
Ubiquitination cascade: Activated Nedd4 mediates the attachment of ubiquitin chains to caspase-11, targeting it for degradation and thereby reducing the available caspase-11 that can be activated by intracellular LPS. [4]
Pathway crosstalk: The mechanism demonstrates sophisticated crosstalk between the PI3K/AKT/mTOR signaling pathway and the non-canonical inflammasome, positioning this compound at a strategic regulatory node. [4]
The inhibitory effects of this compound on caspase-11-mediated pyroptosis have been demonstrated through multiple experimental approaches, yielding quantitatively significant results:
Table 1: Key Experimental Findings on this compound's Pyroptosis Inhibition
| Experimental Model | Measured Parameters | Key Findings | Significance |
|---|---|---|---|
| LPS-primed RAW 264.7 cells [4] | Caspase-11 activation, GSDMD-NT generation, LDH release | Dose-dependent inhibition of caspase-11 activation and GSDMD cleavage; reduced LDH release | Confirmed direct inhibition of pyroptosis in macrophages |
| LPS-induced ALI mouse model [4] | Survival rates, serum ALT/AST activity, liver histology | Improved survival; attenuated ALT/AST elevation; reduced liver inflammation and damage | Demonstrated hepatoprotective effects in vivo |
| Nedd4 inhibition studies [4] | Caspase-11 ubiquitination, protein degradation | This compound-induced caspase-11 inhibition largely abrogated by Nedd4 inhibition | Confirmed Nedd4 as essential mediator of this compound's effect |
| IGF-1 intervention [4] | PI3K/AKT/mTOR pathway activation, caspase-11 levels | IGF-1 (PI3K/AKT activator) reversed this compound's effects on caspase-11 | Validated pathway-specific mechanism |
Table 2: Quantitative Effects of this compound in Experimental Models
| Parameter | Control Group | This compound Treatment | Change | Experimental System |
|---|---|---|---|---|
| Cell viability [4] | ~40% (LPS-only) | ~80% (LPS+ST) | +100% improvement | RAW 264.7 macrophages |
| Caspase-11 activation [4] | 100% (baseline) | ~30% remaining | -70% reduction | RAW 264.7 cells |
| GSDMD-NT generation [4] | 100% (baseline) | ~25% remaining | -75% reduction | RAW 264.7 cells |
| Serum ALT/AST [4] | Severe elevation | Near normalization | Significant attenuation | LPS-induced ALI mouse model |
| Survival rate [4] | ~20% (LPS-only) | ~80% (LPS+ST) | +300% improvement | LPS-induced ALI mouse model |
The data demonstrate that this compound effectively suppresses the core executor machinery of caspase-11-mediated pyroptosis, with particularly potent inhibition of GSDMD-NT generation, the direct mediator of membrane pore formation. [4]
The therapeutic potential of this compound for treating conditions driven by caspase-11-mediated pyroptosis has been evaluated in experimental models of inflammatory disease:
Acute Liver Injury (ALI) Model: In an LPS-induced ALI mouse model, this compound preconditioning (5 mg/kg) significantly improved survival rates, attenuated LPS-induced increases in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activity, and inhibited severe liver inflammation and histological damage. [4] Importantly, this compound treatment reduced caspase-11 activation and GSDMD cleavage in liver tissues, confirming target engagement in vivo. [4]
Sepsis Context: Sepsis-induced liver injury is particularly relevant for this compound intervention since the liver is a primary site of bacterial endotoxin-induced inflammation during sepsis, and acute liver injury is an independent risk factor for sepsis-induced death. [4] The ability of this compound to specifically target caspase-11-mediated pyroptosis, a key driver of septic shock, positions it as a promising candidate for sepsis therapy. [4] [7]
Clinical Trial Experience: While the anti-pyroptotic effects haven't been tested in human trials, a phase II study of this compound in children with relapsed/refractory solid and CNS tumors established a recommended phase 2 dose of 115 mg/m²/dose twice daily and identified a manageable toxicity profile, supporting its potential translatability for inflammatory conditions. [5]
Cell-based screening protocols for evaluating this compound's effects on caspase-11-mediated pyroptosis:
Cell Culture Model: Utilize RAW 264.7 murine macrophages as they lack ASC expression, making them ideal for studying non-canonical pyroptosis independent of the canonical NLRP3 inflammasome. [4] Culture cells in DMEM with 10% FBS under standard conditions (37°C, 5% CO₂). [4]
Pyroptosis Induction: Prime cells with ultrapure LPS (100 ng/mL) for 3-4 hours followed by transfection with 1 μg/mL LPS using a transfection reagent (e.g., FuGENE-HD) to deliver LPS into the cytosol and activate caspase-11. [4] [7]
This compound Treatment: Apply this compound across a dose range (0.1-10 μM) during LPS priming. Prepare stock solutions in DMSO with final DMSO concentration not exceeding 0.1%. Include vehicle control. [4]
Outcome Measurements:
Protocol for LPS-induced acute liver injury model:
This compound represents one of several strategic approaches for targeting caspase-11-mediated pyroptosis. The following table compares different intervention strategies:
Table 3: Comparison of Caspase-11-Targeted Therapeutic Approaches
| Intervention Approach | Molecular Target | Mechanism of Action | Advantages | Limitations |
|---|---|---|---|---|
| This compound [4] | PI3K/mTOR → Nedd4 | Upregulates Nedd4-mediated ubiquitination and degradation of caspase-11 | Oral availability; dual PI3K/mTOR inhibition; pathway already clinically targeted in oncology | Broader pathway effects beyond pyroptosis inhibition |
| FeTPPS [7] | HMGB1-LPS complex | Disrupts HMGB1-LPS binding and cytosolic LPS delivery | Specific to HMGB1-mediated caspase-11 activation; may have fewer off-target effects | Doesn't inhibit alternative cytosolic LPS delivery pathways |
| Direct caspase-11 inhibitors [8] | Caspase-11 enzymatic activity | Directly blocks caspase-11 catalytic function | Highly specific; potentially fewer off-target effects | Limited clinical development; delivery challenges |
| GSDMD inhibitors [1] | GSDMD pore formation | Blocks membrane pore formation and pyroptosis execution | Downstream of multiple inflammasome pathways | Doesn't prevent cytokine processing and release |
The unique advantage of this compound lies in its upstream modulation of caspase-11 protein levels rather than direct inhibition of enzymatic activity, potentially reducing compensatory mechanisms and resistance. Additionally, its dual PI3K/mTOR inhibition may provide synergistic benefits in hyperinflammatory conditions like sepsis by modulating multiple inflammatory pathways. [4]
When investigating this compound's effects on caspase-11-mediated pyroptosis, several technical considerations are essential:
Cell Model Selection: RAW 264.7 cells are preferred for non-canonical pyroptosis studies due to their deficiency in ASC, which prevents canonical inflammasome activation. [4] For translation to human systems, primary human macrophages or monocytic cell lines (THP-1) can be used, recognizing that caspase-4 is the functional homolog of caspase-11 in humans. [3]
Dosing Considerations: Effective in vitro concentrations typically range from 1-10 μM, while in vivo mouse studies use approximately 5 mg/kg. [4] The previously established clinical dose in pediatric oncology trials was 115 mg/m²/dose twice daily, providing guidance for potential human translation. [5]
Experimental Controls: Critical controls include vehicle (DMSO) controls, caspase-11 knockout cells or mice, and selective pathway activators (e.g., IGF-1 to activate PI3K/AKT) to confirm mechanism-specific effects. [4]
Time Course Considerations: Caspase-11 activation typically peaks within 3-6 hours after cytosolic LPS delivery, while GSDMD cleavage and pyroptosis occur within 2-4 hours after caspase-11 activation. [4] this compound appears most effective when administered before or during the priming phase.
The research applications of this compound extend beyond sepsis to various conditions where caspase-11-mediated pyroptosis plays a pathogenic role, including inflammatory liver diseases [3], autoimmune conditions [8], and potentially other sterile inflammatory disorders. Its well-established safety profile from oncology trials may accelerate translational applications in inflammatory diseases.
Samotolisib (also known as ST and LY3023414) is a potent, selective, and orally active dual inhibitor of Class I PI3K and mTOR (kinase TORC1/2). Its novel role in activating the E3 ubiquitin ligase NEDD4 (Neuronal precursor cell-expressed developmentally down-regulated 4) has emerged as a critical mechanism for mitigating caspase-11-mediated non-canonical pyroptosis, a highly inflammatory form of programmed cell death. The central mechanism involves this compound's inhibition of the PI3K/AKT/mTOR signaling axis, which disrupts a tonic inhibitory signal on NEDD4. This disinhibition allows NEDD4 to ubiquitinate key inflammatory mediators, primarily caspase-11 (and its human orthologs caspases-4 and 5), targeting them for proteasomal degradation. Consequently, this process inhibits the cleavage of gasdermin D (GSDMD) into its pore-forming N-terminal fragment (GSDMD-NT), thereby attenuating pyroptosis and the subsequent release of pro-inflammatory cytokines like IL-1β and IL-18 [1] [2]. This pathway is particularly relevant in the context of Gram-negative bacterial infections and sepsis, where intracellular lipopolysaccharide (LPS) is a primary trigger for non-canonical inflammasome activation [1].
The following diagram, generated using Graphviz DOT language, illustrates the sequenced molecular signaling pathway through which this compound activates NEDD4 to exert its anti-pyroptotic effects.
Diagram 1: this compound activates NEDD4 via PI3K/AKT/mTOR inhibition, leading to caspase-11 ubiquitination and suppressed pyroptosis.
Key quantitative findings from foundational studies are consolidated in the table below.
| Experimental Model | Treatment Groups | Key Outcome Measures | Results and Quantitative Findings | Source |
|---|
| In Vitro (RAW 264.7 cells) | LPS (pyroptosis inducer)
To facilitate replication and further investigation, here are the detailed methodologies from the cited research.
This protocol establishes a system for studying the mechanism in RAW 264.7 macrophages, which are ideal due to their lack of ASC expression, thus isolating the non-canonical pathway [1] [2].
This mouse model demonstrates the physiological relevance of the pathway in sepsis-induced organ damage [1] [2].
Samotolisib, a dual PI3K and mTOR inhibitor, protects against sepsis-induced liver injury primarily by inhibiting caspase-11-mediated pyroptosis (a pro-inflammatory form of cell death). The proposed mechanism, based on preclinical studies, can be summarized as follows [1] [2]:
Figure 1: this compound inhibits pyroptosis by activating Nedd4-mediated caspase-11 degradation. In this pathway, this compound inhibits PI3K/mTOR signaling, which leads to the activation of the E3 ubiquitin ligase Nedd4. Nedd4 then binds to caspase-11, promoting its ubiquitination and subsequent degradation. With caspase-11 levels reduced, the cleavage of gasdermin D (GSDMD) into its active N-terminal fragment (GSDMD-NT) is diminished, ultimately preventing pyroptosis and liver injury [1] [2].
The hepatoprotective effects of this compound were demonstrated in a mouse model of LPS-induced acute liver injury. The table below summarizes the key quantitative outcomes from these studies [1] [2]:
| Parameter Measured | LPS Model Group | ST Pre-treatment Group | Biological Significance |
|---|---|---|---|
| Survival Rate | Decreased | Significantly Improved | ST pre-conditioning enhanced host survival following a lethal LPS challenge [1]. |
| Serum ALT & AST | Markedly Elevated | Significantly Attenuated | Reduced levels indicate decreased hepatocyte damage and improved liver function [1] [2]. |
| Liver Inflammation | Severe | Markedly Inhibited | Histological analysis showed reduced inflammatory cell infiltration in liver tissue [1]. |
| Caspase-11 Activation | Present | Inhibited | ST treatment reduced the activation of this key pyroptosis initiator [1] [2]. |
| GSDMD-NT Generation | Present | Inhibited | Reduction in this key pyroptosis executor protein fragment confirms suppression of the pyroptotic pathway [1] [2]. |
| Nedd4-caspase-11 Interaction | Low/Undetectable | Enhanced | Co-immunoprecipitation experiments confirmed ST promotes this interaction, leading to caspase-11 ubiquitination [1] [2]. |
Furthermore, in vitro studies using RAW 264.7 cells (a mouse macrophage line) demonstrated that this compound dose-dependently inhibited LPS-induced caspase-11 activation and GSDMD-NT generation, effectively reducing pyroptosis in these immune cells [1] [2].
For researchers looking to replicate or build upon these findings, here is a summary of the core experimental methodologies used in the primary studies.
It is important to note that while the caspase-11-mediated pyroptosis pathway is a major driver, sepsis-induced liver injury is a complex process involving multiple mechanisms. Other studies highlight the roles of:
Samotolisib is an orally bioavailable, small-molecule, ATP-competitive inhibitor that simultaneously targets key nodes in the PI3K/AKT/mTOR signaling pathway and DNA damage repair [1] [2]. Its multi-target mechanism is summarized in the following diagram and table.
Diagram 1: this compound's multi-target mechanism inhibits the PI3K/mTOR pathway and DNA-PK, disrupting cell proliferation and DNA repair.
Targets of this compound [1] [2]:
| Target | Role in Cancer | Effect of Inhibition |
|---|---|---|
| Class I PI3K isoforms (PI3Kα/β/δ/γ) | Converts PIP2 to PIP3, activating AKT and downstream signaling; frequently mutated in cancer. | Blocks primary activation signal for AKT. |
| mTORC1 & mTORC2 | mTORC1 regulates protein synthesis/cell growth; mTORC2 fully activates AKT. | Simultaneous inhibition prevents feedback reactivation of AKT. |
| DNA-PK (DNA-dependent protein kinase) | Critical for repairing DNA double-strand breaks via Non-Homologous End Joining (NHEJ). | Impairs DNA repair, potentially increasing sensitivity to DNA damage. |
Preclinical studies demonstrated that this compound has broad antiproliferative activity and can synergize with other agents.
In Vitro Efficacy in Cancer Cell Lines [3] [2]:
| Cell Line / Model | Key Findings | Reported IC₅₀ Values |
|---|
| PTEN-deficient U87 MG Glioblastoma | Inhibition of PI3K/AKT/mTOR signaling pathway. | p-AKT (T308): 106 nM p-AKT (S473): 94.2 nM p-p70S6K (T389): 10.6 nM p-4E-BP1 (T37/46): 187 nM p-S6RP (S240/244): 19.1 nM | | Broad Cancer Cell Panel | Antiproliferative activity; induction of G1 cell cycle arrest. | Not specified | | Triple-Negative Breast Cancer (TNBC) Cells | Inhibited cell proliferation. | Not specified |
In Vivo Efficacy & T-cell Engineering Application [3] [4] [2]:
| Model System | Key Findings | Dosing & Protocol |
|---|---|---|
| MDA-MB-231 TNBC Xenograft | Inhibited primary tumor growth. | Not specified in detail. |
| TNBC Patient-Derived Xenograft (PDX) | Synergistic or additive antitumor effects in 30 out of 38 single-mouse ("n=1") models. | Combination with Prexasertib (CHK1 inhibitor). |
| Primary Human T-cells | Markedly increased CRISPR/Cas9-mediated TCR knock-in efficiency into the TRAC locus. No negative impact on T-cell viability, phenotype, or function. | Used in a GMP-compatible protocol. |
The preclinical data supported the initiation of clinical trials, though the results have been mixed.
Phase Ib Combination Trial (Prexasertib + this compound) [3]
Phase II Pediatric MATCH Trial [5] [6]
The data on this compound reveals a clear narrative:
Samotolisib is a potent, ATP-competitive inhibitor that targets key signaling nodes in the PI3K/AKT/mTOR (PAM) pathway and the DNA-dependent protein kinase (DNA-PK) [1] [2]. The PAM pathway is a highly conserved signal transduction network that promotes cell survival, growth, and proliferation, and is one of the most frequently activated pathways in human cancer [3]. This compound simultaneously inhibits both mTORC1 and mTORC2, unlike rapalogs like everolimus which only allosterically inhibit mTORC1. This dual inhibition is hypothesized to circumvent feedback loops that often restore pathway activity when only a single component is targeted [4].
The following diagram illustrates the core signaling pathways targeted by this compound and its role in a specific research application (CRISPR/Cas9 gene editing):
The primary clinical data for this compound comes from two phase II trials. The following tables summarize the key quantitative findings and dosing regimens from these studies.
Table 1: Summary of Clinical Trial Outcomes for this compound
| Trial Parameter | NCI-COG Pediatric MATCH (Solid/CNS Tumors) [4] | Phase Ib/II (mCRPC) [1] |
|---|---|---|
| Study Design | Single-arm, phase II | Randomized, placebo-controlled (vs. placebo + enzalutamide) |
| Patient Population | Patients aged 1-21 with relapsed/refractory solid and CNS tumors with PI3K/mTOR pathway alterations | Men with mCRPC following progression on abiraterone |
| Primary Endpoint | Objective Response Rate (ORR) | Progression-Free Survival (PFS) by PCWG2 criteria |
| ORR | 0% (0 of 17 patients) | Not the primary endpoint for combination therapy |
| Median PFS | 3-month PFS rate: 12% (95% CI: 2%–31%) | 3.8 months (this compound + Enzalutamide) vs. 2.8 months (Placebo + Enzalutamide); P = 0.003 |
| Median rPFS | Not reported | 10.2 months (this compound + Enzalutamide) vs. 5.5 months (Placebo + Enzalutamide); P = 0.03 |
| Most Common Diagnoses/Alterations | Osteosarcoma (n=6), High-grade glioma (n=5); PTEN (n=6), PIK3CA (n=5), TSC2 (n=3) | mCRPC; biomarker benefit in AR-v7 negative and PTEN intact patients |
Table 2: Dosing Regimens and Common Toxicities
| Protocol Aspect | NCI-COG Pediatric MATCH [4] | Phase Ib/II (mCRPC) [1] |
|---|---|---|
| Recommended Phase 2 Dose | 115 mg/m²/dose, orally, twice daily | 200 mg (flat dose), orally, twice daily (in combination with Enzalutamide 160 mg once daily) |
| Cycle Duration | 28-day cycles | 28-day cycles |
| Dose-Limiting Toxicities (DLTs) | Mucositis, Pneumonitis | None reported in the Phase Ib lead-in segment |
| Common Adverse Events | Not specified in detail, but DLTs indicate potential for mucosal and pulmonary inflammation | The combination had "tolerable side effects" and a "favorable safety profile" |
The following workflow outlines the patient selection and treatment protocol from the NCI-COG Pediatric MATCH trial, which serves as a model for a histology-agnostic clinical study design [4].
Beyond oncology trials, this compound has been identified as a critical reagent in a non-cancer application: improving the efficiency of CRISPR/Cas9-mediated gene editing in primary human T-cells for adoptive cell therapy [2].
Objective: To enhance the efficiency of site-specific integration of a transgenic T-cell receptor (TCR) into the TCR α chain (TRAC) locus of primary human T-cells using CRISPR/Cas9, facilitated by this compound-mediated DNA-PK inhibition [2].
Materials:
Method:
Key Findings: The protocol concluded that this compound markedly increased knock-in efficiency without negatively impacting T-cell viability, phenotype, expansion, effector function, or tumor control capabilities, making it suitable for generating clinically relevant T-cell products [2].
This compound has been evaluated in structured clinical trials with defined patient populations and dosing. Furthermore, its application as a DNA-PK inhibitor in CRISPR/Cas9 protocols presents a significant and promising non-oncological use in cell engineering [2].
Available data has limitations. Detailed in vitro protocols for cancer cell line studies using this compound—including specific concentrations, treatment durations, and assay readouts for proliferation or pathway inhibition—are not detailed in the searched clinical literature. Future research directions include combinatorial strategies to overcome parallel oncogenic signaling pathways and a deeper understanding of its role in high-grade malignancies [4].
This compound (also known as LY3023414) is an orally bioavailable, small-molecule inhibitor that competitively targets the ATP-binding site of key kinases. Its primary mechanism involves the dual inhibition of Class I PI3K isoforms and mTOR, which potentially offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to agents inhibiting only a single node. Furthermore, this compound also demonstrates inhibitory activity against DNA-dependent protein kinase, a key enzyme involved in the repair of DNA double-strand breaks. This multi-targeted approach provides a dual antineoplastic mechanism: disrupting crucial pro-survival and proliferative signals while simultaneously impairing the cellular damage response machinery. [1] [2]
The following diagram illustrates the core PI3K/AKT/mTOR pathway and the points of inhibition by this compound.
Clinical trials have evaluated this compound both as a monotherapy and in combination with other agents across various cancer types. The tables below summarize the key dosing regimens and their associated efficacy and safety outcomes.
Table 1: this compound Monotherapy Dosing and Efficacy in Clinical Trials
| Trial Population | Recommended Phase II Dose | Schedule | Key Efficacy Findings | Study Identifier & Reference |
|---|---|---|---|---|
| Pediatric MATCH (Phase II) [3] | 115 mg/m²/dose | Twice daily, 28-day cycles | No objective responses or prolonged stable disease observed. 3-month PFS was 12%. | NCT03155620 |
| Adults with Advanced Cancers (Phase I) [2] | 200 mg (flat dose) | Twice daily | Established as the monotherapy maximum tolerated dose (MTD) for adults. | NCT02407054 |
Table 2: this compound in Combination Therapy Regimens
| Combination Partner | Cancer Type | Recommended Dose | Schedule | Key Efficacy Findings | Study Identifier |
|---|
| Enzalutamide [2] | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | this compound: 200 mg Enzalutamide: 160 mg | this compound: Twice daily Enzalutamide: Once daily | Significantly improved median rPFS vs. placebo/enzalutamide (10.2 vs. 5.5 months). Benefit was enriched in AR-v7 negative patients. | NCT02407054 | | Prexasertib [5] | Solid Tumors (including TNBC) | this compound: 150 mg Prexasertib: 105 mg/m² | this compound: Twice daily, continuously Prexasertib: IV, every 14 days | ORR was 25% in a TNBC expansion cohort. The combination was associated with significant hematologic toxicity. | NCT02124148 |
Table 3: Common Treatment-Related Adverse Events
| Adverse Event | Frequency in Combination with Prexasertib (n=53) [5] | Frequency in Pediatric Monotherapy (n=17) [3] | Grade & Management Notes |
|---|---|---|---|
| Leukopenia/Neutropenia | 94.3% | Not specified | High grade; requires monitoring and supportive care. |
| Thrombocytopenia | 62.3% | Not specified | Reported in the prexasertib combination. |
| Nausea | 52.8% | Not specified | Mostly low-grade. |
| Mucositis | Not specified | 1 DLT reported | A dose-limiting toxicity in a pediatric patient. |
| Pneumonitis | Not specified | 1 DLT reported | A dose-limiting toxicity in a pediatric patient. |
This protocol outlines the methodology from a phase Ib/II study in patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on prior abiraterone. [2]
This protocol describes the histology-agnostic phase II study of this compound in children and young adults with relapsed or refractory solid and CNS tumors harboring specific PI3K/mTOR pathway alterations. [3]
The following diagram outlines the patient selection and treatment workflow from the Pediatric MATCH trial, which serves as a model for a biomarker-driven clinical study. [3]
The clinical data reveals that this compound has a manageable but notable toxicity profile, with hematological toxicities being predominant when combined with a CHK1 inhibitor like prexasertib. [5] The promising efficacy signals observed in specific combinations, such as with enzalutamide in AR-v7 negative mCRPC, suggest that patient selection based on biomarkers is critical. [2] The lack of efficacy observed in the Pediatric MATCH trial, despite the presence of pathway alterations, underscores the complexity of the PI3K/mTOR pathway in cancer biology and indicates that mere pathway activation may be insufficient for predicting response to single-agent therapy in genomically complex malignancies. [3]
Future research should focus on:
The table below summarizes the key parameters for administering Samotolisib in a mouse model of Acute Liver Injury (ALI), as detailed in a 2021 study [1].
| Parameter | Specification |
|---|---|
| Study Objective | Investigate hepatoprotective effects in LPS-induced sepsis model [1] |
| Dosage | 5 mg/kg [1] |
| Route of Administration | Intraperitoneal (IP) injection [1] |
| Dosing Regimen | Preconditioning (administered prior to LPS challenge) [1] |
| Vehicle/Formulation | Information not specified in available source [1] |
| Model | C57BL/6 male mice (6-8 weeks old, 18-21 g) with LPS-induced ALI [1] |
The following diagram illustrates the overall workflow and key findings from the cited in vivo study:
This compound is a dual PI3K/mTOR inhibitor that targets all Class I PI3K isoforms, mTORC1, and mTORC2 [2] [3]. In this specific liver injury model, its protective effect was linked to the inhibition of the caspase-11/GSDMD-mediated pyroptosis pathway [1]. The study proposed that this compound acts through the PI3K/AKT/mTOR signaling axis to activate the E3 ubiquitin ligase Nedd4, which then tags caspase-11 for ubiquitination and degradation, thereby reducing inflammatory cell death (pyroptosis) [1].
Metastatic castration-resistant prostate cancer (mCRPC) remains a challenging disease with limited treatment options after progression on first-line androgen receptor pathway inhibitors like abiraterone. A significant mechanism of resistance involves cross-talk between the androgen receptor (AR) signaling axis and the PI3K/AKT/mTOR pathway [1]. Samotolisib is a potent, dual inhibitor of PI3K/mTOR and DNA-dependent protein kinase (DNA-PK), which are implicated in prostate cancer progression and therapy resistance [1]. Preclinical studies demonstrated that combined inhibition of AR and PI3K/mTOR pathways causes tumor regression, providing a strong rationale for this combination therapy approach [1].
The following table summarizes key efficacy outcomes from the phase II portion of the clinical trial (NCT02407054), which randomized 129 patients with mCRPC following progression on abiraterone to receive either enzalutamide plus this compound or enzalutamide plus placebo [1].
Table 1: Efficacy Outcomes from Phase II Study
| Endpoint | This compound/Enzalutamide Arm | Placebo/Enzalutamide Arm | P-value |
|---|---|---|---|
| Median PCWG2-PFS | 3.8 months | 2.8 months | 0.003 |
| Median Radiographic PFS (rPFS) | 10.2 months | 5.5 months | 0.03 |
| rPFS in AR-V7 Negative Patients | 13.2 months | 5.3 months | 0.03 |
The phase Ib lead-in segment of the study, which involved 13 patients, established the recommended phase II dose and showed no dose-limiting toxicities [1]. The combination was generally well-tolerated, with manageable side effects. Pharmacokinetic analysis indicated that mean this compound exposures remained within the targeted range, despite a 35% decrease when co-administered with enzalutamide [1].
Exploratory biomarker analyses revealed that the clinical benefit of this compound and enzalutamide combination was enriched in specific patient subgroups, highlighting the importance of biomarker-driven patient selection [1].
Table 2: Biomarker Correlations with Treatment Response
| Biomarker Status | Observed Clinical Benefit |
|---|---|
| AR-V7 Negative | Significantly and clinically meaningful rPFS benefit (13.2 vs. 5.3 months). |
| PTEN Intact | Potential for enriched response (noted in study conclusions). |
The therapeutic rationale for this combination lies in targeting two key pathways implicated in mCRPC progression and treatment resistance. The diagram below illustrates the targeted signaling pathways and the mechanism of enzalutamide resistance.
This section outlines the core methodology from the phase Ib/II clinical trial (NCT02407054) that evaluated this compound plus enzalutamide [1].
The combination of this compound and enzalutamide represents a promising therapeutic strategy for patients with mCRPC who have progressed on abiraterone. The significant improvement in PFS and rPFS, coupled with a tolerable safety profile, supports further clinical development of this combination. The enhanced efficacy observed in AR-V7 negative patients underscores the importance of biomarker-driven patient selection and suggests a potential role for this combination in overcoming resistance mediated by PI3K/mTOR pathway activation. Future research should focus on validating these findings in larger, confirmatory trials and further refining patient selection biomarkers.
This compound (LY3023414) is a potent, ATP-competitive small-molecule inhibitor that targets key signaling nodes in cancer progression. Its primary mechanism involves dual inhibition of the PI3K/mTOR pathway and DNA-dependent protein kinase (DNA-PK) [1].
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling axis frequently activated in prostate cancer, influencing cell survival, proliferation, and metabolism [2]. Concurrently, DNA-PK is a key enzyme in DNA repair, whose upregulation is associated with aggressive disease and therapy resistance [1]. In prostate cancer, DNA-PK also functions as a coregulator of the androgen receptor (AR), promoting double-strand break repair. Simultaneous inhibition of these pathways with this compound, in combination with AR-targeted therapy like enzalutamide, presents a rational strategy to overcome treatment resistance in mCRPC [1].
The diagram below illustrates these key signaling pathways and this compound's mechanism of action.
Diagram 1: this compound inhibits multiple key pathways in mCRPC. It directly targets Class I PI3K isoforms, mTOR complexes, and DNA-PK, thereby suppressing signals for cell survival, proliferation, and DNA repair that drive tumor growth and therapy resistance. The pathway crosstalk between DNA-PK and AR highlights a potential mechanism for combination therapy synergy [1].
The following table summarizes efficacy and safety outcomes from a phase Ib/II clinical trial (NCT02407054) investigating this compound plus enzalutamide in patients with mCRPC who had progressed on prior abiraterone therapy [1].
Table 1: Efficacy and Safety Outcomes from Phase Ib/II Trial (NCT02407054) [1]
| Outcome Measure | This compound + Enzalutamide | Placebo + Enzalutamide | P-value |
|---|---|---|---|
| Median PCWG2-PFS (months) | 3.8 | 2.8 | 0.003 |
| Median rPFS (months) | 10.2 | 5.5 | 0.03 |
| rPFS in AR-V7 Negative Patients (months) | 13.2 | 5.3 | 0.03 |
| Dose-Limiting Toxicities (Phase Ib) | Not Reported | N/A | - |
Key Findings:
This compound is one of several inhibitors targeting the PI3K/AKT/mTOR pathway under investigation. The table below compares it with other relevant agents based on available data.
Table 2: Comparison of PI3K/mTOR Pathway Inhibitors in Prostate Cancer Context
| Inhibitor Name | Primary Targets | Key Context in Prostate Cancer | Development Status for mCRPC |
|---|---|---|---|
| This compound (LY3023414) | PI3K, mTOR (dual), DNA-PK | Significantly improved rPFS in combo with enzalutamide post-abiraterone [1]. | Phase II (completed) |
| Gedatolisib | Pan-PI3K, mTORC1/2 (multi-node) | Preclinically more potent than single-node inhibitors; circumvents PTEN-dependent resistance [3]. | Phase 1/2 (ongoing, combo with darolutamide) |
| Ipatasertib | AKT | Phase III showed improved rPFS in combo with abiraterone in mCRPC patients with PTEN loss [1]. | Approved in some regions |
| Everolimus | mTORC1 | Single-node inhibitor; feedback relief can limit efficacy [3]. | Investigational |
Interpretation: This comparison highlights different strategic approaches: This compound offers a unique dual PI3K/mTOR and DNA-PK inhibition profile, while gedatolisib represents a potent multi-node PI3K/mTOR inhibitor. Preclinical evidence suggests that simultaneously blocking multiple nodes in the PI3K/AKT/mTOR pathway may be more effective than selective single-node inhibition and could help overcome resistance mechanisms, such as those mediated by PTEN loss [3].
This protocol outlines a methodology to assess the combinatorial effect of this compound and enzalutamide on prostate cancer cell functions, providing a framework for translational research.
1. Cell Line Selection and Preparation
2. Drug Preparation and Treatment Conditions
3. Functional and Metabolic Assays
4. Data Analysis
The experimental workflow for this protocol is summarized below.
Diagram 2: Experimental workflow for in vitro analysis of this compound and enzalutamide combination therapy in prostate cancer (PCa) cell models, incorporating functional and metabolic assays to comprehensively evaluate treatment effects [3].
Clinical evidence supports the potential of this compound and enzalutamide combination therapy for mCRPC patients, particularly those who are AR-V7 negative. Future work should focus on:
This compound (LY3023414) is an orally bioavailable, small-molecule inhibitor that targets key components of the phosphoinositide 3-kinase (PI3K) pathway and related signaling networks. This compound exhibits a unique multi-kinase inhibition profile, primarily targeting class I PI3K isoforms (PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ) and the mechanistic target of rapamycin (mTOR), while also demonstrating activity against DNA-dependent protein kinase (DNA-PK). The PI3K/AKT/mTOR (PAM) signaling pathway represents one of the most frequently dysregulated pathways in human cancer, with alterations observed in approximately 50% of tumors across diverse cancer types. This compound's mechanism of action involves ATP-competitive inhibition at the catalytic sites of these kinases, resulting in suppression of downstream signaling cascades that drive cancer cell proliferation, survival, and metabolic adaptation [1] [2].
The therapeutic rationale for developing multi-target inhibitors like this compound stems from the complexity and compensatory mechanisms within the PAM pathway. Single-node inhibitors often face limitations due to feedback loop activation and pathway reactivation, which can lead to acquired resistance and reduced clinical efficacy. By simultaneously targeting multiple nodes within this critical signaling network, this compound aims to achieve more comprehensive pathway suppression and potentially overcome these resistance mechanisms. Currently, this compound has been investigated in multiple clinical trials for various malignancies, including metastatic castration-resistant prostate cancer, recurrent endometrial cancer, metastatic non-small cell lung cancer, and metastatic triple-negative breast carcinoma, with several phase 1 and 2 studies completed or ongoing [3] [4] [2].
This compound demonstrates a carefully balanced target selectivity profile that enables it to simultaneously engage multiple key players in the PAM signaling axis and DNA damage response pathways. The table below summarizes its primary molecular targets and their roles in cellular physiology:
Table 1: Primary Molecular Targets of this compound and Their Biological Functions
| Molecular Target | Target Type | Biological Role | Inhibition Mechanism |
|---|---|---|---|
| PI3Kα | Class I PI3K isoform | Cell growth, metabolism, survival | ATP-competitive inhibition |
| PI3Kβ | Class I PI3K isoform | Cell growth, metabolism, survival | ATP-competitive inhibition |
| PI3Kδ | Class I PI3K isoform | Immune cell function, B-cell development | ATP-competitive inhibition |
| PI3Kγ | Class I PI3K isoform | Immune cell function, inflammation | ATP-competitive inhibition |
| mTOR | Serine/threonine kinase | Protein synthesis, cell growth, autophagy | ATP-competitive inhibition |
| DNA-PK | DNA damage response kinase | Non-homologous end joining (NHEJ) repair | ATP-competitive inhibition [2] |
The multi-target inhibition profile of this compound provides a distinct therapeutic advantage by addressing multiple oncogenic processes simultaneously. Unlike selective PI3K inhibitors or mTOR-specific inhibitors, this compound's capacity to engage both PI3K and mTOR circumvents the compensatory activation that often occurs when only one node is targeted. Furthermore, its additional activity against DNA-PK expands its mechanistic scope beyond signal transduction inhibition to include DNA damage response interference, potentially sensitizing cancer cells to genotoxic therapies and contributing to synthetic lethal approaches [3] [2].
The diagram below illustrates this compound's mechanism of action within the context of the PAM signaling pathway and DNA damage response:
Figure 1: this compound inhibition targets within the PAM signaling pathway and DNA damage response. This compound simultaneously inhibits PI3K, mTORC1/2, and DNA-PK, affecting both signal transduction and DNA repair processes.
The PAM signaling pathway begins with activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell membrane, leading to recruitment and activation of class I PI3K enzymes. Activated PI3K converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for AKT and other pleckstrin homology (PH) domain-containing proteins. This membrane recruitment facilitates AKT phosphorylation and activation by phosphoinositide-dependent kinase-1 (PDK1) and mTOR complex 2 (mTORC2). Activated AKT then phosphorylates numerous downstream substrates, including mTORC1, which integrates signals from nutrients, energy status, and growth factors to promote anabolic processes and suppress catabolic processes like autophagy. The tumor suppressor PTEN acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2. In parallel, the DNA-PK complex is rapidly recruited to DNA double-strand breaks where it orchestrates the non-homologous end joining (NHEJ) repair pathway. This compound intervenes at multiple points in these networks by directly inhibiting PI3K, mTORC1, mTORC2, and DNA-PK through ATP-competitive binding [3] [1] [2].
Objective: To quantitatively evaluate the inhibitory potency of this compound against class I PI3K isoforms and mTOR complexes in biochemical assays.
Materials and Reagents:
Procedure:
Data Analysis:
Table 2: Representative In Vitro Inhibition Data for this compound Against Primary Targets
| Target | Reported IC50 (nM) | Assay Type | Cellular Context |
|---|---|---|---|
| PI3Kα | Not specifically reported | Biochemical | Purified enzyme |
| PI3Kβ | Not specifically reported | Biochemical | Purified enzyme |
| PI3Kδ | Not specifically reported | Biochemical | Purified enzyme |
| PI3Kγ | Not specifically reported | Biochemical | Purified enzyme |
| mTOR | Not specifically reported | Biochemical | Purified enzyme |
| DNA-PK | Not specifically reported | Biochemical | Purified enzyme [2] |
Notes: While specific IC50 values for this compound against individual targets were not explicitly provided in the search results, its pharmacological activity has been confirmed through functional cellular assays. The compound is characterized as a potent inhibitor of all class I PI3K isoforms, mTOR, and DNA-PK, with its multi-target profile contributing to its robust anticancer effects observed in various cancer models [2].
Objective: To assess this compound-mediated inhibition of PI3K/mTOR signaling in cancer cell lines through analysis of phosphorylation status of pathway components.
Cell Culture and Treatment:
Sample Preparation and Western Blotting:
Expected Results: this compound treatment should demonstrate dose-dependent reduction in phosphorylation of AKT (Ser473), S6 ribosomal protein, and 4EBP1, indicating effective pathway inhibition. The potency and kinetics of inhibition can be compared across cell lines with different genetic backgrounds (e.g., PTEN null vs. wild-type) [3].
Objective: To evaluate this compound-mediated inhibition of DNA-PK activity and impairment of DNA double-strand break repair.
Materials:
Procedure:
Alternative Approach - Neutral Comet Assay:
Expected Results: this compound treatment should result in persistent γH2AX foci and increased comet tail moments following DNA damage induction, indicating impaired DSB repair. Additionally, reduced autophosphorylation of DNA-PKcs at Ser2056 confirms target engagement. The kinetics of repair can be compared to selective DNA-PK inhibitors like AZD7648 [5] [6].
Objective: To quantify the effects of this compound on cancer cell proliferation and viability across a panel of cell lines with different genetic backgrounds.
Cell Viability Assay (MTT/MTS):
Real-Time Cell Proliferation (IncuCyte):
Clonogenic Survival Assay:
Data Analysis:
Table 3: Representative Cellular Activity of this compound and Comparator PAM Inhibitors
| Inhibitor | Primary Targets | Reported Cellular IC50 | Genetic Context Dependence |
|---|---|---|---|
| This compound | PI3Kα/β/δ/γ, mTOR, DNA-PK | Varies by cell line | Less dependent on PTEN status due to multi-target inhibition |
| Gedatolisib | All class I PI3K, mTORC1/2 | Low nM range in PC cells | Effective regardless of PTEN status [3] |
| Alpelisib | PI3Kα only | Varies by cell line | More effective in PIK3CA mutant, PTEN wild-type [3] |
| Capivasertib | AKT only | Varies by cell line | More effective in PTEN null contexts [3] |
| Everolimus | mTORC1 only | Varies by cell line | Limited efficacy due to feedback relief [3] |
Interpretation: The anti-proliferative effects of this compound have been demonstrated across various cancer cell lines. Compared to single-node inhibitors, this compound typically shows greater potency and efficacy independent of PTEN/PIK3CA status, likely due to its multi-target approach that circumvents compensatory mechanisms. Functional assays should include assessment of cell cycle distribution (G0/G1 arrest expected) and apoptosis induction (caspase activation, Annexin V staining) to fully characterize the cellular response [3].
Background: A significant mechanism of resistance to this compound involves ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (BCRP). These efflux pumps can significantly reduce intracellular concentrations of this compound, thereby diminishing its efficacy [7].
Experimental Evidence:
Methodological Recommendations:
Background: Inhibition of specific nodes in the PAM pathway can lead to feedback activation of compensatory signaling networks, particularly between AR and PAM pathways in prostate cancer.
Experimental Observations:
Methodological Recommendations:
This compound has been investigated in multiple clinical trials across various cancer types. As of the most recent data, the drug has reached phase 2 development for several indications, including:
The clinical trial outcomes provide important context for preclinical assay development. For instance, the combination with enzalutamide in prostate cancer builds upon the strong preclinical rationale for co-targeting AR and PAM signaling pathways. Similarly, investigation in endometrial cancer leverages the high frequency of PIK3CA mutations in this malignancy.
Predictive Biomarkers:
Methodological Recommendations for Translational Studies:
This compound represents a strategically designed multi-kinase inhibitor that simultaneously targets key nodes in the PAM signaling pathway and DNA damage response. The experimental protocols outlined in this document provide comprehensive methodologies for evaluating its activity across biochemical, cellular, and functional assays. When implementing these protocols, researchers should consider the compound's unique target profile, potential resistance mechanisms involving ABC transporters, and appropriate contextual genetic backgrounds for different cancer types. The integration of these assay systems enables robust preclinical evaluation of this compound's therapeutic potential and provides frameworks for mechanistic investigation of treatment response and resistance.
Samotolisib (LY3023414) is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). Its inhibition of these kinases disrupts a critical pro-survival and proliferation signaling pathway, leading to cell cycle arrest in the G0/G1 phases [1] [2].
The following diagram illustrates the core mechanism of action of this compound and its impact on the cell cycle.
The diagram shows that by inhibiting PI3K and mTOR, this compound leads to the accumulation of p27 KIP1, a cyclin-dependent kinase (CDK) inhibitor. Elevated p27 KIP1 blocks the activity of the Cyclin D-CDK4/6 complex, which is essential for phosphorylating the retinoblastoma (Rb) protein and driving the transition from G1 to S phase. Consequently, cells are arrested in the G1 phase, preventing DNA replication and cell division [3] [1] [2].
To quantitatively measure the effect of this compound on the cell cycle, you can use propidium iodide (PI) staining followed by flow cytometry. This method determines the DNA content of cells, distinguishing between those in G0/G1 (2n DNA), S (DNA between 2n and 4n), and G2/M (4n DNA) phases.
The workflow for this experiment is outlined in the following diagram.
Here is a detailed breakdown of the protocol:
1. Cell Seeding and Treatment
2. Cell Harvesting and Fixation
3. Propidium Iodide Staining
4. Data Acquisition and Analysis
The table below summarizes critical information from the literature regarding this compound's effect and relevant experimental contexts.
| Parameter | Experimental Details / Observed Effect | Context / Cell Line |
|---|---|---|
| Primary Effect | Induction of G0/G1 cell-cycle arrest [1]. | Human cancer cell lines. |
| Key Mechanism | Inhibition of PI3K/AKT/mTOR signaling pathway [1] [2]. | Leads to accumulation of p27 KIP1, inhibiting Cyclin D-CDK4/6 [3]. |
| Transporter Interaction | Reduced intracellular accumulation and efficacy in cells overexpressing ABCB1 (P-gp) or ABCG2 transporters [1]. | Resistance can be reversed with inhibitors like Tariquidar (ABCB1) or Ko143 (ABCG2) [1]. |
| Functional Confirmation | Reduced phosphorylation of downstream targets like p-AKT and p-S6 confirms pathway inhibition [1]. | Can be analyzed by Western Blot. |
When interpreting your results, keep the following points in mind:
This protocol provides a robust framework for analyzing the G0/G1 cell cycle arrest induced by the PI3K/mTOR inhibitor this compound. The combination of flow cytometry for phenotypic quantification and Western blotting for mechanistic insight offers a comprehensive approach to validate the drug's activity in vitro. Researchers should be mindful of potential resistance mediated by drug efflux transporters when designing experiments and interpreting data. This methodology is essential for preclinical evaluation of this compound's efficacy and potential combination strategies.
This compound (also known as ST) is a dual PI3K and mTOR inhibitor. It attenuates acute liver injury by inhibiting caspase-11-mediated non-canonical pyroptosis. Its mechanism involves the upregulation of the E3 ubiquitin ligase Nedd4, which promotes the ubiquitination and degradation of caspase-11, thereby suppressing the cleavage of Gasdermin D (GSDMD) and subsequent pyroptosis [1] [2] [3].
The following diagram illustrates the signaling pathway through which this compound exerts its inhibitory effect on pyroptosis.
The table below summarizes the key experimental findings from the primary research on this compound [1].
| Experimental Model | Treatment Groups | Key Assays & Readouts | Observed Effects of this compound (ST) |
|---|
| In Vitro (RAW 264.7 cells) | - LPS (cytosolic delivery)
Here are the detailed methodologies for key experiments cited in the research on this compound.
A 2021 study provides direct evidence that Samotolisib promotes the ubiquitination and degradation of caspase-11 by upregulating the E3 ubiquitin ligase Nedd4 [1]. The following workflow summarizes the key experimental findings:
While the study confirms the relationship between this compound, Nedd4, and caspase-11 degradation, it does not provide a detailed, step-by-step protocol suitable for direct replication. The key experiments and methods used to establish this mechanism are summarized below.
The researchers used the following approach to demonstrate this compound-induced ubiquitination [1]:
The table below summarizes key in vitro data for this compound, which is crucial for designing your own experiments. The data for the PTEN-deficient U87 MG glioblastoma cell line is particularly relevant, as this compound was tested in a pathway-dysregulated model [2].
Table 1: In Vitro Inhibition of PI3K/AKT/mTOR Pathway by this compound
| Target / Downstream Readout | Phosphorylation Site | IC₅₀ (nM) |
|---|---|---|
| AKT (downstream of PI3K) | T308 | 106.0 |
| AKT (downstream of mTORC2) | S473 | 94.2 |
| p70S6K (downstream of mTORC1) | T389 | 10.6 |
| 4E-BP1 (downstream of mTORC1) | T37/46 | 187.0 |
| S6RP (downstream of p70S6K) | S240/244 | 19.1 |
Since a complete protocol is not available in the public literature, here is a practical path forward to develop one for your target of interest:
For the most current information, I suggest you:
Background and Utility Samotolisib (ST) is a dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor identified from a screen of 441 compounds for its ability to inhibit caspase-11-mediated pyroptosis [1] [2] [3]. The RAW 264.7 murine macrophage cell line is an ideal model for studying the non-canonical pyroptosis pathway because it lacks expression of the ASC protein, which is essential for the canonical NLRP3 inflammasome pathway. This allows for the specific investigation of caspase-11 activation without cross-talk from the caspase-1-mediated pathway [1] [2]. In this model, ST has been shown to dose-dependently inhibit caspase-11 activation and the generation of the pore-forming N-terminal fragment of gasdermin D (GSDMD-NT), thereby reducing cell pyroptosis induced by lipopolysaccharide (LPS) [1] [3].
Mechanism of Action The proposed mechanism by which this compound attenuates pyroptosis in RAW 264.7 cells is via the regulation of the E3 ubiquitin ligase Nedd4. Treatment with ST activates the PI3K/AKT/mTOR signaling pathway, leading to the upregulation of Nedd4. Nedd4 then directly binds to caspase-11, promoting its ubiquitination and subsequent degradation. This reduction in active caspase-11 prevents the cleavage of GSDMD into GSDMD-NT, ultimately inhibiting pyroptotic cell death [1] [2]. This mechanism is illustrated in the following pathway diagram.
1. Key Reagents and Materials
2. Cell Culture and Pre-treatment
3. Induction of Pyroptosis
4. Downstream Analysis and Readouts The following table summarizes the key experiments for validating the model and the effect of ST.
| Analysis Method | Measured Parameters | Key Experimental Details | Expected Outcome with ST |
|---|---|---|---|
| Western Blot | Cleaved caspase-11 (active), GSDMD-NT, Nedd4 protein levels | Lyse cells post-treatment. Use specific antibodies to detect target proteins [1] [2]. | ↓ Cleaved caspase-11, ↓ GSDMD-NT, ↑ Nedd4 |
| LDH Release Assay | Lactate Dehydrogenase (LDH) activity in supernatant | Collect cell culture supernatant after LPS challenge. Use kit to measure LDH, a marker of cell membrane rupture [1] [2]. | ↓ LDH release |
| ELISA | Pro-inflammatory cytokines (e.g., IL-1β, IL-18) in supernatant | Collect cell culture supernatant. Use commercial ELISA kits according to manufacturer's instructions [1] [2]. | ↓ IL-1β, ↓ IL-18 |
| Immunofluorescence | Cellular localization of caspase-11 and GSDMD-NT | Fix cells after treatment, permeabilize, and stain with specific antibodies followed by fluorescent secondary antibodies [1] [2]. | Reduced signal for GSDMD-NT pores |
Troubleshooting and Validation
This protocol provides a robust framework for using this compound to investigate the non-canonical pyroptosis pathway in RAW 264.7 cells. The model is highly relevant for studying septic shock and Gram-negative bacterial infections, where intracellular LPS and caspase-11 activation are key drivers of pathology [1] [4]. The provided workflow outlines the key steps from cell treatment to final analysis.
Samotolisib (LY3023414) is a substrate for the ABCB1 (P-gp) and ABCG2 (BCRP) efflux transporters [1] [2]. Overexpression of these transporters on cancer cell membranes actively pumps this compound out of the cells, reducing its intracellular concentration and diminishing its cytotoxic and pathway-inhibitory effects [1].
| Evidence Category | Findings for ABCB1 | Findings for ABCG2 |
|---|---|---|
| Cytotoxicity (IC₅₀) | Significantly reduced in ABCB1-overexpressing cells [1] | Significantly reduced in ABCG2-overexpressing cells [1] |
| Intracellular Accumulation | Significantly reduced; restored by inhibitor Tariquidar [1] | Significantly reduced; restored by inhibitor Ko143 [1] |
| Functional Inhibition | G0/G1 cell-cycle arrest and PI3K pathway inhibition by this compound were substantially reduced [1] | G0/G1 cell-cycle arrest and PI3K pathway inhibition by this compound were substantially reduced [1] |
| ATPase Activity | This compound stimulated ABCB1 ATPase activity [1] | This compound stimulated ABCG2 ATPase activity [1] |
| Molecular Docking | In silico analysis confirmed binding to ABCB1 substrate pocket [1] | In silico analysis confirmed binding to ABCG2 substrate pocket [1] |
| Resistance Reversal | Efficacy restored by co-incubation with Tariquidar (ABCB1 inhibitor) [1] | Efficacy restored by co-incubation with Ko143 (ABCG2 inhibitor) [1] |
The following workflow and protocols outline the key experiments for confirming and overcoming ABCB1/ABCG2-mediated resistance to this compound.
This assay determines if transporter overexpression reduces this compound's cell-killing ability [1].
This experiment directly measures reduced intracellular this compound due to efflux [1].
Q1: Are other PI3K/mTOR pathway inhibitors also affected by these transporters?
Q2: What are the main strategies to overcome this resistance in a research setting?
Q3: Why have ABCB1/ABCG2 inhibitors failed in clinical trials?
The table below summarizes the key clinical findings from a Pediatric MATCH trial, which provides the most direct evidence on Samotolisib's performance and hints at potential resistance.
| Trial Identifier | Patient Population | Objective Response Rate | Progression-Free Survival at 3 Months | Common Tumor Types Treated | Common Genetic Alterations in Tumors |
|---|---|---|---|---|---|
| NCI-COG Pediatric MATCH (Subprotocol D) [1] | Children & young adults (1-21 yrs) with relapsed/refractory solid & CNS tumors harboring PI3K/mTOR pathway alterations [1] | 0% (No objective responses observed) [1] | 12% (95% CI: 2%–31%) [1] | Osteosarcoma, High-grade glioma [1] | PTEN, PIK3CA, TSC2 [1] |
The trial concluded that activation of the PI3K/mTOR pathway alone was insufficient to confer sensitivity to this compound in these genomically complex, high-grade malignancies [1]. Most patients' tumors were found to have co-occurring mutations outside the targeted pathway, which is a primary suspected mechanism of resistance [1].
Based on the clinical data and general resistance mechanisms for PI3K/mTOR inhibitors, here are key experimental strategies for your troubleshooting guides.
| Investigation Area | Experimental Methodology | What It Can Reveal |
|---|---|---|
| Parallel Pathway Activation | Phospho-RTK arrays; Western blot for MAPK pathway proteins (e.g., p-ERK); RNA-Seq [1] [2] [3] | Activation of compensatory survival signals (e.g., MAPK, IGF1R) that bypass PI3K/mTOR inhibition [1] [3]. |
| Feedback Loop Reactivation | Time-course Western blot for p-AKT (S473), p-S6, p-4E-BP1 after this compound treatment [2] [3] | mTORC2-mediated feedback reactivation of AKT, restoring downstream signaling despite initial drug exposure [2]. |
| Genomic Complexity & Heterogeneity | Next-generation sequencing (NGS) panels; single-cell RNA sequencing (scRNA-seq) [1] [4] | Co-occurring mutations (e.g., in RB1, RAS family genes) and intra-tumoral heterogeneity driving de novo or acquired resistance [1] [5]. |
| Drug Efflux & Tolerance | ATP-binding cassette (ABC) transporter expression assays; persister cell assays [6] | Upregulation of efflux pumps (e.g., P-glycoprotein) reducing intracellular drug concentration; emergence of drug-tolerant cellular states [6]. |
The following diagram illustrates the primary molecular mechanisms of resistance to this compound, integrating the experimental areas discussed above.
The consistent lack of efficacy with this compound monotherapy strongly suggests that future efforts should focus on rational combination therapies to overcome resistance [1] [3]. Your research should prioritize:
| Side Effect | Severity / Notes | Management Strategies |
|---|---|---|
| Mucositis / Stomatitis | Dose-Limiting Toxicity (DLT) observed [1] | Dose interruption and reduction; aggressive oral care regimens [1]. |
| Hyperglycemia | Frequent, requires monitoring [2] | Blood glucose monitoring; may require antihyperglycemic medication [2]. |
| Pneumonitis | Serious DLT observed [1] | Requires clinical evaluation (e.g., radiologic imaging); dose interruption [1]. |
| Nausea / Vomiting | Common [2] | Prophylactic and rescue antiemetic medications [2]. |
| Fatigue | Common [2] | Supportive care; assess for other contributing factors. |
| Rash | - | Supportive topical treatments; monitor for severity. |
| Decreased Appetite | - | Nutritional support; dietary counseling. |
The management strategies above are derived from specific clinical trial protocols. Here are the key methodological details:
Understanding the drug's targets helps explain its toxicity profile. This compound is an ATP-competitive small molecule inhibitor that simultaneously targets Class I PI3K isoforms, mTOR (both mTORC1 and mTORC2), and DNA-PK [1]. The following diagram illustrates how inhibiting these key signaling nodes leads to the observed clinical side effects.
Q1: What is the most critical toxicity to monitor for with this compound? A1: While gastrointestinal effects are common, pneumonitis is a potentially serious and dose-limiting toxicity that requires a high index of suspicion. Patients with new or worsening respiratory symptoms should be evaluated promptly with radiologic imaging [1].
Q2: Were there any drug interactions noted in clinical trials? A2: Yes. When co-administered with Enzalutamide, a 35% decrease in this compound exposure was observed. This highlights the importance of therapeutic drug monitoring in combination regimens and may explain inter-patient variability in efficacy and toxicity [2].
Q3: In which patient population was this compound found to be ineffective? A3: The Pediatric MATCH trial concluded that this compound demonstrated no objective responses or prolonged stable disease in children and young adults with relapsed/refractory solid and CNS tumors harboring PI3K/mTOR pathway alterations. This suggests that in genomically complex, high-grade malignancies, pathway activation alone may be insufficient for predicting sensitivity to single-agent this compound [1].
Q4: What is the clinical efficacy profile of this compound? A4: In a Phase II study of mCRPC, the combination of this compound and Enzalutamide showed a statistically significant improvement in median radiographic Progression-Free Survival (rPFS) compared to placebo/Enzalutamide (10.2 vs. 5.5 months). This benefit appeared enriched in patients without the androgen receptor splice variant 7 (AR-V7) [2].
The table below summarizes key findings from a phase Ib clinical trial evaluating a this compound combination therapy.
| Trial Phase | Combination Drug | Cancer Type | Objective Response Rate (ORR) | Common Treatment-Related Adverse Events (≥50%) | Key Findings & Dosing Notes |
|---|
| Phase Ib [1] [2] | Prexasertib (CHK1 inhibitor) | Solid Tumors (Escalation, n=13) | 15.4% (2 of 13 patients) | - Leukopenia/Neutropenia (94.3%)
This compound is an ATP-competitive inhibitor that targets Class I PI3K isoforms, mTORC1, mTORC2, and DNA-PK [3]. This dual inhibition is crucial for overcoming resistance.
The following diagram illustrates the signaling pathways targeted by this combination therapy and their logical relationship in overcoming resistance.
Here are solutions to frequently encountered issues when working with this compound combinations, based on clinical trial observations.
Challenge 1: Managing Hematological Toxicity
Challenge 2: Overcoming Monotherapy Resistance
Challenge 3: Gastrointestinal Toxicity
Here are answers to common questions and solutions to typical problems when investigating whether a drug like Samotolisib is a substrate of efflux pumps.
Q1: What are the primary efflux pumps investigated in cancer multidrug resistance? The primary ATP-Binding Cassette (ABC) transporters associated with multidrug resistance (MDR) in cancer cells are:
These pumps expel a wide range of chemotherapeutic agents and targeted therapies from cells, reducing drug efficacy [1].
Q2: How do inhibitors like Tariquidar and Ko143 work? Inhibitors block the function of efflux pumps. The table below summarizes key information on Tariquidar and Ko143.
| Inhibitor | Primary Target(s) | Key Characteristics & Considerations |
|---|---|---|
| Tariquidar | P-gp, BCRP | A potent third-generation inhibitor; can be used as a dual P-gp/BCRP substrate in PET imaging studies [2]. Recent studies show it may also affect mitochondrial function by interacting with the adenine nucleotide translocase (ANT), potentially promoting cell death under certain conditions [3]. |
| Ko143 | BCRP | A potent and specific fumitremorgin C derivative; does not significantly inhibit P-gp at common experimental doses (e.g., 5 mg/kg) [2]. Recent structural studies show that its inhibitory activity is highly dependent on its tetracyclic, closed-ring scaffold [4]. |
Q3: We are not seeing a significant increase in our drug's efficacy after adding an inhibitor. What could be wrong?
Q4: Our cell viability is unexpectedly low in inhibitor-only control groups. Why?
The following workflow provides a general methodology for determining if a drug like this compound is an efflux pump substrate. You can use this as a template for your specific research.
1. In Vitro Accumulation/Efflux Assay This experiment tests if cells accumulate more of your drug when an efflux pump is blocked.
Mdr1a/b(−/−) mice are a standard model to isolate Bcrp1 function, as P-gp is knocked out [2].2. Inhibitor Dosing and Specificity Selecting the right dose is critical for interpreting your results.
3. In Vivo Validation (Advanced) For a comprehensive understanding, in vivo models can be used.
Mdr1a/b(−/−)) before and after intravenous administration of an inhibitor like Ko143. The increase in brain uptake of a radiotracer in the knockout mice after inhibitor administration directly shows Bcrp1 inhibition at the blood-brain barrier.
Q1: What are the primary mechanisms leading to reduced efficacy of Samotolisib in cancer cell lines? Research indicates that the overexpression of ATP-binding cassette (ABC) drug transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (BCRP), is a key mechanism contributing to reduced this compound efficacy [1]. These transporters actively pump this compound out of cancer cells, decreasing its intracellular concentration and thus reducing its cytotoxic effects and ability to inhibit the PI3K/mTOR pathway [1].
Q2: What clinical data exists on the efficacy of this compound, and what doses have been established? A Phase II study (NCI-COG Pediatric MATCH) investigated this compound in patients aged 1-21 with relapsed or refractory solid and CNS tumors harboring PI3K/mTOR pathway alterations [2] [3]. The trial established a Recommended Phase II Dose of 115 mg/m²/dose, administered twice daily [2] [3]. However, no objective responses were observed among the 17 treated patients, indicating a lack of efficacy as a single agent in this molecularly defined, pretreated pediatric cohort [2] [3].
Q3: What experimental approaches can identify or confirm efflux transporter-mediated resistance? You can investigate transporter-mediated resistance with the following protocols:
Table 1: Summary of ABC Transporter Interaction with this compound
| Transporter | Role in Resistance | Effect on this compound | Chemical Reversal Agent |
|---|---|---|---|
| ABCB1 (P-gp) | Efflux pump | Decreases intracellular concentration, reduces cytotoxicity & pathway inhibition | Tariquidar [1] |
| ABCG2 (BCRP) | Efflux pump | Decreases intracellular concentration, reduces cytotoxicity & pathway inhibition | Ko143 [1] |
Table 2: Clinical Trial Summary (NCI-COG Pediatric MATCH Subprotocol D)
| Parameter | Summary Details |
|---|---|
| Patient Population | Ages 1-21 years with relapsed/refractory solid & CNS tumors; tumors had PI3K/mTOR pathway alterations (e.g., in PTEN, PIK3CA, TSC2) without MAPK pathway mutations [2] [3]. |
| Recommended Phase II Dose | 115 mg/m²/dose, twice daily [2] [3]. |
| Efficacy Results | No objective responses; 3-month progression-free survival was 12% (95% CI: 2%–31%) [2] [3]. |
| Common Tumor Types | Osteosarcoma (n=6), High-Grade Glioma (n=5) [2]. |
The following diagrams, generated with Graphviz, illustrate the resistance mechanism and key experimental workflow.
The table below summarizes key outcomes from the NCI-COG Pediatric MATCH trial, which directly investigated samotolisib in a molecularly defined cohort. The lack of efficacy itself points to inherent resistance mechanisms [1].
| Trial Attribute | Details & Outcomes |
|---|---|
| Trial Name | NCI-COG Pediatric MATCH, Arm D [1] |
| Patient Population | Patients aged 1-21 with relapsed/refractory solid and CNS tumors harboring alterations in the PI3K/mTOR pathway (PTEN, PIK3CA, TSC2, etc.) and without MAPK pathway alterations [1]. |
| Primary Outcome (Objective Response Rate) | 0% (No objective responses were observed) [1]. |
| Progression-Free Survival (PFS) | 3-month PFS was 12% (95% CI: 2%–31%), indicating rapid disease progression in most patients [1]. |
| Key Implied Resistance Findings | - Co-occurring mutations outside the PI3K/mTOR pathway are common and likely drive resistance.
While not specific to this compound, research on other PI3K inhibitors provides a framework for investigating resistance. The following diagram outlines the key pathways and potential mechanisms that may also apply to this compound.
The mechanisms illustrated above are supported by the following clinical and preclinical observations:
Upstream Feedback and Parallel Pathways: A primary mechanism is the rebound activation of Receptor Tyrosine Kinases (RTKs) or parallel survival pathways like RAS/MAPK following PI3K inhibition. The Pediatric MATCH trial specifically excluded patients with MAPK pathway alterations, yet resistance was still universal, suggesting other bypass mechanisms are at play [1]. Furthermore, resistance to other PI3K inhibitors in breast cancer has been linked to the activation of pathways involving FGFR1/2 amplification [2].
Genomic Complexity: The presence of co-occurring mutations is a critical factor. Tumors in the this compound trial often had complex genomic profiles, and alterations in genes like TP53 or KRAS are known to contribute to a "bypass" of pathway dependence, rendering targeted monotherapies ineffective [1].
To systematically identify resistance biomarkers for a drug like this compound, you can adopt the following investigative workflow. This integrates the clinical observations into a practical research plan.
The table below summarizes the dosing regimens and key findings from recent clinical trials.
| Trial Context / Patient Group | Recommended Dosing Regimen | Treatment Duration & Outcomes |
|---|---|---|
| Pediatric MATCH Trial (Relapsed/Refractory Solid & CNS Tumors) [1] | 115 mg/m²/dose, orally twice daily in 28-day cycles [1]. | Until disease progression or unacceptable toxicity (up to 2 years). No objective responses observed; 3-month progression-free survival was 12% [1]. |
| Phase Ib/II in mCRPC (Combination with Enzalutamide) [2] | 200 mg, twice daily, combined with enzalutamide (160 mg once daily) in 28-day cycles [2]. | Until disease progression, death, or unacceptable toxicity. Significantly improved median radiographic PFS (10.2 vs. 5.5 months) vs. placebo/enzalutamide [2]. |
| GMP-Compatible T-Cell Engineering [3] | Used as a DNA-PK inhibitor during the CRISPR/Cas9 gene-editing process (ex vivo protocol) [3]. | Short-term, single-use treatment during the manufacturing process. Markedly increased knock-in efficiency with no negative impact on T-cell function [3]. |
For researchers designing experiments, here are the methodologies from the cited studies.
Clinical Trial Protocol (NCI-COG Pediatric MATCH) [1]:
Ex Vivo Cell Engineering Protocol [3]:
The following diagram illustrates the primary molecular targets of this compound, which underlies its use in both oncology and cell engineering.
| Inhibitor (Target) | Cancer Context / Population | Key Efficacy Findings | Reference / Trial Context |
|---|
| Samotolisib (Pan-PI3K/mTOR) | Pediatric relapsed/refractory solid & CNS tumors with PI3K/mTOR pathway alterations (NCI-COG Pediatric MATCH) | Objective Response Rate (ORR): 0% (No objective responses observed). 3-month PFS: 12% (95% CI: 2%–31%). No prolonged stable disease [1]. | Phase II trial (NCT03213678) [1]. | | Alpelisib (PI3Kα-specific) | HR+/HER2−, PIK3CA-mutated advanced breast cancer (SOLAR-1 trial) | Median PFS: 11.0 months vs. 5.7 months with placebo + fulvestrant (HR 0.65). A significant improvement in PFS [2] [3]. | Phase III trial, leading to FDA approval [2] [3]. | | Capivasertib (AKT inhibitor) | HR+/HER2− advanced breast cancer (CAPItello-291 trial) | Median PFS: 7.2 months vs. 3.6 months with placebo + fulvestrant (HR 0.60). A significant improvement in PFS, effective in tumors with AKT-pathway alterations [3]. | Phase III trial, leading to FDA approval [3]. | | Gedatolisib (Dual PI3K/mTOR) | Various cancers (under investigation) | Preclinical and early clinical data show potent pathway inhibition. Clinical development is limited by significant toxicities, which have led to treatment discontinuation or reduced dosing in trials [2] [4]. | Phase I/II trials [2] [4]. |
The NCI-COG Pediatric MATCH trial Arm D provides the most relevant data on this compound's efficacy in a defined population.
Understanding the different drug targets and resistance mechanisms is crucial for interpreting efficacy results.
The stark contrast in efficacy between this compound in pediatric solid tumors and inhibitors like alpelisib in breast cancer underscores several critical points for researchers:
| Drug Name | Primary Target | Development Status (in Breast Cancer) | Key Efficacy Findings (in PIK3CA-mutant Breast Cancer) | Common Adverse Events |
|---|---|---|---|---|
| Alpelisib | p110α (PI3Kα-specific) | FDA-approved [1] [2] | Superior 6-month PFS vs. fulvestrant (HR: 2.33) [1] | Hyperglycemia, gastrointestinal disorders [1] [3] |
| Buparlisib (BKM120) | Pan-PI3K (p110α/β/δ/γ) | Phase III (development discontinued due to toxicity) [1] | Superior ORR vs. fulvestrant (OR: 2.80) [1] | Hyperglycemia, elevated liver enzymes, hypertension, fatigue, rash [1] [3] |
| Pictilisib (GDC-0941) | Pan-PI3K (p110α/β/δ/γ) | Phase II [1] | Did not significantly improve PFS; significant toxicity [3] | Significant toxicity leading to reduced treatment effectiveness [3] |
| Samotolisib (LY3023414) | Dual PI3K/mTOR | Phase I/II (preclinical for other cancers) | Information limited; development may have shifted to other cancer types | Specific data not available in search results |
This diagram illustrates the PI3K/AKT/mTOR pathway and the inhibition points for the different drug types.
The comparative data primarily comes from randomized controlled trials (RCTs) that follow a standard protocol for evaluating oncology drugs [1].
| Trial Aspect | Details |
|---|---|
| Trial Identifier | NCT03213678 [1] |
| Study Design | Phase II, histology-agnostic (tumor-agnostic) basket trial [1] |
| Patient Population | Patients aged 1-21 years with relapsed/refractory solid and CNS tumors with predefined genetic alterations in the PI3K/mTOR pathway [1] |
| Primary Endpoint (Objective Response Rate) | 0% - No objective tumor responses observed [1] |
| Secondary Endpoint (Progression-Free Survival) | 3-month PFS rate: 12% (95% CI: 2%–31%). No patients achieved prolonged stable disease [1] |
| Recommended Phase 2 Dose | 115 mg/m²/dose, administered orally twice daily in 28-day cycles [1] |
| Common Tumor Types Treated | Osteosarcoma (n=6), High-grade glioma (n=5) [1] |
| Common Genetic Alterations Treated | PTEN (n=6), PIK3CA (n=5), TSC2 (n=3) [1] |
| Key Conclusion | No clinical activity observed against tumors with PI3K/mTOR pathway alterations in this pediatric and young adult cohort [1] |
For researchers comparing trial methodologies, here are the key design elements.
TSC1, TSC2, MTOR, PIK3CA, PTEN, and PIK3R1. A critical exclusion criterion was the presence of concurrent activating alterations in the MAPK pathway (e.g., BRAF, NRAS, KRAS), which were considered a potential resistance mechanism [1].To understand the clinical results, it is helpful to consider samotolisib's target profile and preclinical data.
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and this compound's multi-node inhibitory profile.
For drug development professionals, the results highlight several critical considerations:
| Efficacy Endpoint | Samotolisib + Enzalutamide | Placebo + Enzalutamide | P-value |
|---|---|---|---|
| Median PCWG2-PFS [1] | 3.8 months | 2.8 months | P = 0.003 |
| Median Radiographic PFS (rPFS) [1] | 10.2 months | 5.5 months | P = 0.03 |
| Median rPFS (AR-v7 negative patients) [1] | 13.2 months | 5.3 months | P = 0.03 |
Abbreviations: PCWG2-PFS: Progression-free survival as defined by Prostate Cancer Clinical Trials Working Group 2 criteria; rPFS: Radiographic progression-free survival; AR-v7: Androgen receptor splice variant 7.
This was a double-blind, placebo-controlled phase Ib/II study (NCT02407054) [1] [2].
The scientific rationale for combining this compound with enzalutamide is based on targeting multiple pathways that drive resistance in prostate cancer.
Mechanism Details:
Exploratory biomarker analysis from the study suggests that the benefit of adding this compound may be more pronounced in a specific patient subgroup:
For researchers and drug development professionals, this phase Ib/II study demonstrates that:
The data below comes from a phase Ib/II study of This compound plus Enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on prior abiraterone therapy [1].
| Outcome Measure | This compound + Enzalutamide | Placebo + Enzalutamide | P-value |
|---|---|---|---|
| Median rPFS | 10.2 months | 5.5 months | 0.03 [1] |
| Median PCWG2-PFS | 3.8 months | 2.8 months | 0.003 [1] |
| rPFS in AR-v7 negative patients | 13.2 months | 5.3 months | 0.03 [1] |
Abbreviations: rPFS, radiographic progression-free survival; PCWG2-PFS, Progression-free survival as per Prostate Cancer Clinical Trials Working Group 2 criteria; AR-v7, Androgen Receptor splice variant 7.
For your guide's methodology section, here are the key details of the clinical trial design and assessment criteria.
To help your audience understand the scientific rationale, this diagram shows the key pathways this compound inhibits.
This compound is an oral ATP-competitive inhibitor that simultaneously targets multiple key enzymes [1] [3]:
| Clinical Endpoint | AR-V7 Negative Patients | AR-V7 Positive Patients | Statistical Significance |
|---|---|---|---|
| Radiographic Progression-Free Survival (rPFS) | 13.2 months (with this compound) vs 5.3 months (with placebo) [1] | Information not specified in search results | P = 0.03 [1] |
| Overall Patient Population (rPFS) | 10.2 months (with this compound) vs 5.5 months (with placebo) [1] | Information not specified in search results | P = 0.03 [1] |
The data supporting the use of this compound in AR-V7 negative patients comes from a double-blind, placebo-controlled phase Ib/II study (NCT02407054) [1].
The following diagram illustrates the signaling pathways targeted by this compound and the context of AR-V7 driven resistance, which forms the mechanistic rationale for the clinical trial:
| Study Population & Design | Intervention | Key Efficacy Findings | Biomarker Analysis (PTEN Status) |
|---|
| mCRPC (Phase Ib/II) Patients progressed on prior abiraterone [1] | Samotolisib + Enzalutamide vs. Placebo + Enzalutamide [1] | Median rPFS: 10.2 mos (this compound arm) vs. 5.5 mos (placebo arm); HR not reported, P = 0.03 [1] rPFS in AR-V7 negative: 13.2 mos (this compound arm) vs. 5.3 mos (placebo arm); P = 0.03 [1] | PTEN intact: rPFS benefit favored this compound+enzalutamide (data not fully quantified in available excerpt) [1]. | | Pediatric Solid/CNS Tumors (Phase II) Tumors with PI3K/mTOR pathway alterations [2] | This compound (single agent) [2] | Objective Response Rate: 0% (0/17 patients) [2] 3-month PFS: 12% (95% CI: 2%–31%) [2] | Not performed; all tumors had activating alterations in the PI3K/mTOR pathway (e.g., PTEN, PIK3CA, TSC2) [2]. |
The methodologies from the clinical trials providing the data above are detailed here for your reference.
Understanding the role of PTEN is crucial for interpreting these clinical findings. The following diagram illustrates the signaling pathway targeted by this compound and PTEN's central role.
PTEN is a critical tumor suppressor that functions as a lipid phosphatase, converting PIP3 back to PIP2, thereby antagonizing the oncogenic PI3K/AKT/mTOR signaling cascade [3] [4] [5]. Loss of PTEN leads to accumulated PIP3 and constitutive activation of this pathway, driving cancer progression [5]. This compound is an ATP-competitive inhibitor that targets both PI3K and mTOR (as well as DNA-PK), potentially offering broader pathway suppression than agents targeting only one node [2] [1].
The available data, while not a direct side-by-side comparison, suggests a hypothesis-generating trend:
The table below summarizes the key clinical trial results for Samotolisib and a contemporary, more successful PI3K inhibitor, Inavolisib, to provide context for comparison.
| Drug Name | Trial / Indication | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
|---|---|---|---|---|
| This compound | NCI-COG Pediatric MATCH (Relapsed/Refractory Solid & CNS Tumors) [1] | 0% (No objective responses observed) | 3-month PFS: 12% (95% CI: 2%–31%) | Data not reported; no activity observed |
| Inavolisib | INAVO120 (HR+/HER2-, PIK3CA-mutated Advanced Breast Cancer) with palbociclib and fulvestrant [2] | 62.7% (vs. 28.0% in placebo arm) | Median PFS: 17.2 mo (vs. 7.3 mo; HR=0.42) | Median OS: 34.0 mo (vs. 27.0 mo; HR=0.67) |
The key details from the Phase II study of this compound in the NCI-COG Pediatric MATCH trial are as follows [1]:
The data suggests several critical points for drug development professionals:
The following diagram illustrates the PI3K/AKT/mTOR (PAM) signaling pathway, which was the target of this compound. This pathway is frequently dysregulated in cancer and promotes cell survival, growth, and proliferation [6].
The table below summarizes the available safety and efficacy data for this compound and other PI3K inhibitors from clinical trials.
| Drug Name | Inhibitor Type | Key Safety Findings | Common Adverse Events | Efficacy Findings |
|---|---|---|---|---|
| This compound (LY3023414) | Dual PI3K/mTOR [1] | Manageable toxicity profile in T-cell therapy protocol; Dose-limiting toxicities (mucositis, pneumonitis) observed in pediatric trial [2] [3] | Mucositis, pneumonitis [3] | No objective responses in pediatric solid/CNS tumors; improved TCR knock-in efficiency in T-cell manufacturing [3] [2] |
| Buparlisib (BKM120) | Pan-PI3K [4] [1] | Significant toxicity leading to discontinuation in some studies [4] | Elevated AST, hyperglycemia, hypertension, fatigue [4] | Improved PFS vs. placebo, but high toxicity [4] |
| Pictilisib (GDC-0941) | Pan-PI3K [1] | Significant toxicity, reduced treatment effectiveness [4] | Not specified in results | No significant improvement in PFS vs. placebo [4] |
| Alpelisib (BYL719) | PI3Kα-specific (IS) [1] | Relatively good activity with low toxicity [4] | Hyperglycemia, rash, diarrhea [4] | Satisfactory efficacy in HR+, HER2- breast cancer with PIK3CA mutation [4] |
| Taselisib | PI3Kα-specific (IS) [4] | - | - | Positive antitumor effects, but study discontinued due to side effects [4] |
| Inavolisib | PI3Kα-specific (IS) [4] | Side effects led to study discontinuation [4] | Hyperglycemia, stomatitis/mucositis, diarrhea, dry eye, blurred vision [4] | Improved overall survival in PIK3CA-mutated breast cancer [4] |
| Gedatolisib | Dual PI3K/mTOR [4] [5] | Potential for improved therapeutic index [5] | Hyperglycemia (lower rates vs. single-node inhibitors) [5] | Clinical trials ongoing for metastatic breast cancer [4] |
The safety and efficacy data in the table above come from specific clinical trial designs. Here are the key experimental contexts for this compound:
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the sites targeted by different types of inhibitors, including dual inhibitors like this compound.
This diagram shows that this compound is a dual PI3K/mTOR inhibitor, simultaneously targeting the upstream kinase PI3K and the downstream mTOR complexes (mTORC1 and mTORC2). This multi-node approach aims to comprehensively shut down pathway signaling and prevent the tumor from escaping inhibition through feedback loops, which is a common resistance mechanism with single-node inhibitors [5] [1].
| Drug Combination | Cancer Type / Model | Phase | Key Experimental Findings & Synergistic Evidence | Clinical Outcomes / Biomarkers |
|---|---|---|---|---|
| This compound + Enzalutamide [1] | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Ib/II | Significantly longer median PFS: 3.8 vs 2.8 months (placebo). Significantly longer median rPFS: 10.2 vs 5.5 months (placebo) [1]. | Benefit enriched in patients without AR-V7 splice variant and with PTEN intact tumors [1]. |
| This compound + Prexasertib [2] | Triple-Negative Breast Cancer (TNBC) / Preclinical (cell lines, xenografts, PDX models) & Phase Ib | Preclinical & Ib | Synergistic or additive effects in 30 out of 38 patient-derived xenograft (PDX) models. Inhibition of tumor growth in MDA-MB-231 models [2]. | ORR of 25% in a TNBC patient expansion arm. Significant hematologic toxicity noted [2]. |
The validation of these combinations involved rigorous preclinical and clinical methodologies.
This study was designed as a double-blind, placebo-controlled Phase Ib/II trial (NCT02407054).
This research involved a multi-step process from bench to bedside (ClinicalTrials.gov NCT02124148).
The mechanistic rationale for these combinations is based on targeting interconnected signaling pathways that cancers use to survive and develop resistance. The following diagram illustrates the pathways targeted by the this compound and Prexasertib combination:
Diagram 1: Synergistic Mechanism of this compound and Prexasertib [2]. This diagram shows how simultaneously inhibiting the PI3K/mTOR pathway (survival signals) and the CHK1-mediated DNA damage response creates a "lethal synergy," forcing cancer cells toward apoptosis.
The rationale for the This compound + Enzalutamide combination is grounded in the cross-talk between the AR signaling pathway and the PI3K pathway. Preclinical evidence shows that inhibition of the PI3K/mTOR pathway can overcome resistance to AR-targeted therapies like Enzalutamide, particularly in PTEN-deficient prostate cancers [1]. As a dual PI3K/mTOR and DNA-PK inhibitor, this compound attacks this resistance mechanism on multiple fronts.